
8-Ethyl-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of an ethyl group at the 8th position and an aldehyde group at the 1st position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Ethyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 8-ethylnaphthalene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 8-ethyl-1-naphthylmethanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-ethyl-1-naphthoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form 8-ethyl-1-naphthylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 8-Ethyl-1-naphthoic acid.
Reduction: 8-Ethyl-1-naphthylmethanol.
Substitution: Various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
8-Ethyl-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Ethyl-1-naphthaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with cellular components, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-Naphthaldehyde: Lacks the ethyl group at the 8th position, making it less sterically hindered.
2-Ethyl-1-naphthaldehyde: Similar structure but with the ethyl group at the 2nd position, leading to different reactivity and properties.
8-Methyl-1-naphthaldehyde: Contains a methyl group instead of an ethyl group, resulting in slightly different chemical behavior.
Uniqueness: 8-Ethyl-1-naphthaldehyde is unique due to the presence of the ethyl group at the 8th position, which influences its steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C13H12O |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
8-ethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-2-10-5-3-6-11-7-4-8-12(9-14)13(10)11/h3-9H,2H2,1H3 |
Clé InChI |
FESUCIZIIQEYEG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1C(=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)
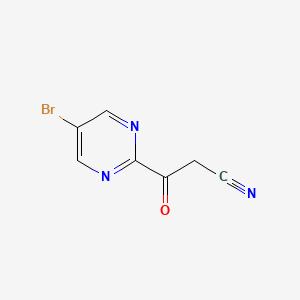
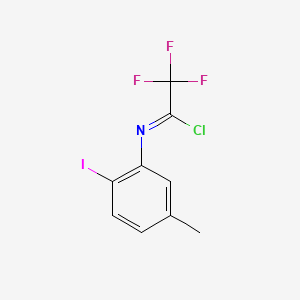
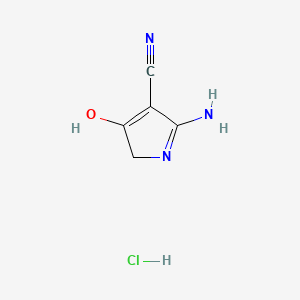
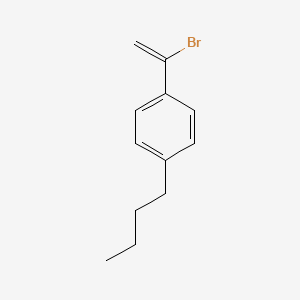
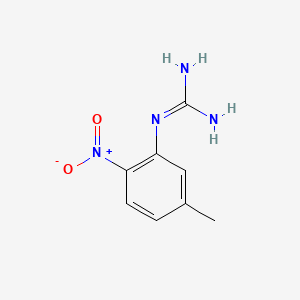

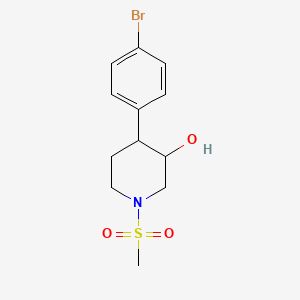

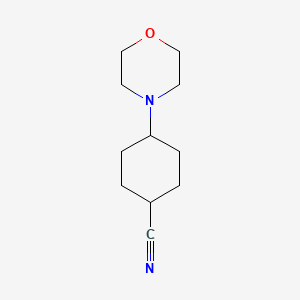

![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)


